molecular formula C17H20N2O5S B421538 diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate CAS No. 329059-80-5

diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate

Cat. No.: B421538
CAS No.: 329059-80-5
M. Wt: 364.4g/mol
InChI Key: NPXAEXGJOUPWRT-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the pyrimidinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has been investigated for its pharmacological properties. It may exhibit antiviral, antibacterial, or anticancer activities, making it a candidate for drug development.

Industry: In the chemical industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Thieno[2,3-d]pyrimidines: These compounds share a similar core structure but may have different substituents and functional groups.

  • Pyrimidinones: These compounds also contain the pyrimidinone ring but differ in their side chains and substituents.

Uniqueness: Diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

diethyl 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8-triene-5,10-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-4-23-16(21)10-7-6-8-19-13(10)18-14-11(15(19)20)9(3)12(25-14)17(22)24-5-2/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXAEXGJOUPWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN2C1=NC3=C(C2=O)C(=C(S3)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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